Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone
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Overview
Description
. This compound is a derivative of benzophenone and is characterized by the presence of two dimethylamino groups attached to the phenyl rings. Michler’s ketone is a colorless solid that is primarily used as an intermediate in the production of dyes and pigments .
Preparation Methods
The synthesis of Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be summarized as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
In industrial settings, the production of Michler’s ketone follows similar synthetic routes, ensuring high yields and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of Michler’s ketone yields 4,4’-bis(dimethylamino)benzhydrol.
Substitution: The dimethylamino groups can participate in electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen sulfide for thione formation and hydride donors for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Michler’s ketone has a wide range of applications in scientific research, including:
Biology: The compound is employed in staining techniques for biological specimens.
Mechanism of Action
The mechanism of action of Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone involves its role as a photosensitizer. The compound absorbs light and transfers energy to other molecules, facilitating photochemical reactions . This property is particularly useful in photopolymerization and other light-induced processes.
Comparison with Similar Compounds
Michler’s ketone can be compared with other similar compounds, such as:
Benzophenone: Lacks the dimethylamino groups, making it less electron-rich.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with different substituents on the phenyl rings.
Michler’s thione: A sulfur analog of Michler’s ketone, prepared by treatment with hydrogen sulfide.
The uniqueness of Michler’s ketone lies in its electron-rich nature and its effectiveness as a photosensitizer, which distinguishes it from other benzophenone derivatives .
Properties
CAS No. |
40759-55-5 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone |
InChI |
InChI=1S/C21H28N2O/c1-13-9-17(10-14(2)19(13)22(5)6)21(24)18-11-15(3)20(23(7)8)16(4)12-18/h9-12H,1-8H3 |
InChI Key |
XUDUQINUEOHBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)C(=O)C2=CC(=C(C(=C2)C)N(C)C)C |
Origin of Product |
United States |
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